molecular formula C26H43NO6 B7823900 Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Cat. No.: B7823900
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Glycocholic Acid: is a bile acid derivative that plays a crucial role in the emulsification and absorption of dietary fats. It is a conjugate of cholic acid with glycine and is found in the bile of mammals. This compound is involved in various physiological processes, including lipid digestion and cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Glycocholic Acid typically involves the conjugation of cholic acid with glycine. This process can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis route involves the activation of cholic acid followed by its reaction with glycine under controlled conditions .

Industrial Production Methods: Industrial production of 3beta-Glycocholic Acid often employs biotechnological methods, utilizing microbial fermentation processes to produce the compound in large quantities. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3beta-Glycocholic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 3beta-Glycocholic Acid .

Scientific Research Applications

Chemistry: In chemistry, 3beta-Glycocholic Acid is used as a model compound to study the behavior of bile acids and their derivatives. It is also used in the synthesis of other complex molecules .

Biology: In biology, this compound is used to study lipid metabolism and the role of bile acids in various physiological processes. It is also used in research related to liver function and bile acid signaling pathways .

Medicine: In medicine, 3beta-Glycocholic Acid is used in the development of drugs for the treatment of liver diseases and disorders related to bile acid metabolism. It is also used in diagnostic assays to measure bile acid levels in patients .

Industry: In the industrial sector, this compound is used in the production of detergents and emulsifiers due to its ability to solubilize fats. It is also used in the formulation of various pharmaceutical products .

Mechanism of Action

3beta-Glycocholic Acid exerts its effects by acting as a detergent to solubilize fats for absorption in the intestine. It interacts with various molecular targets, including bile acid receptors such as farnesoid X receptor and Takeda G-protein-coupled receptor 5. These interactions activate signaling pathways that regulate lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

  • Glycochenodeoxycholic Acid
  • Glycoursodeoxycholic Acid
  • Taurocholic Acid
  • Taurochenodeoxycholic Acid

Comparison: 3beta-Glycocholic Acid is unique due to its specific conjugation with glycine and its role in the emulsification of fats. Compared to other bile acids, it has distinct physicochemical properties that make it particularly effective in solubilizing dietary fats and facilitating their absorption .

Properties

IUPAC Name

2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Reactant of Route 2
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Reactant of Route 3
Reactant of Route 3
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Reactant of Route 4
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Reactant of Route 5
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Reactant of Route 6
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.